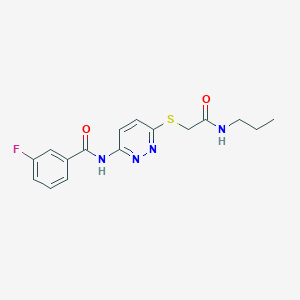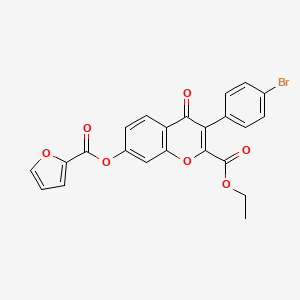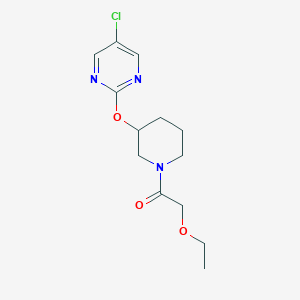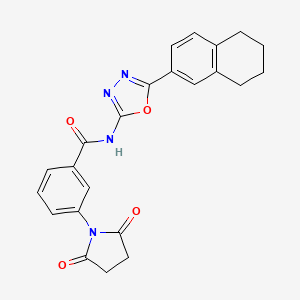![molecular formula C18H20N2O6 B3003126 Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate CAS No. 859113-77-2](/img/structure/B3003126.png)
Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C18H20N2O6 and its molecular weight is 360.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA gyrases , including DNA topoisomerases . These enzymes are essential for DNA replication, transcription, and repair, and they play a crucial role in maintaining the supercoiling of DNA.
Mode of Action
The compound interacts with its targets by inhibiting the action of DNA gyrases and topoisomerases . This inhibition prevents the unwinding of DNA, which is necessary for replication and transcription. As a result, the DNA processes are halted, leading to cell death.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . By inhibiting DNA gyrases and topoisomerases, it prevents the unwinding of DNA, which is a critical step in these pathways . The downstream effects include the cessation of DNA replication and transcription, leading to cell death.
Pharmacokinetics
Similar compounds like oxolinic acid have been studied in certain organisms . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . This makes the compound potentially useful as an antibacterial agent, as it can kill bacteria by halting their essential cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH, temperature, and presence of other substances can affect its solubility and therefore its bioavailability . .
Properties
IUPAC Name |
ethyl 4-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-2-23-18(22)20-5-3-19(4-6-20)10-12-7-17(21)26-14-9-16-15(8-13(12)14)24-11-25-16/h7-9H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTFVFPSXKGUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=CC4=C(C=C23)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)

![(2R)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B3003047.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)




![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide](/img/structure/B3003060.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2,2,2-trifluoroacetamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B3003061.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
